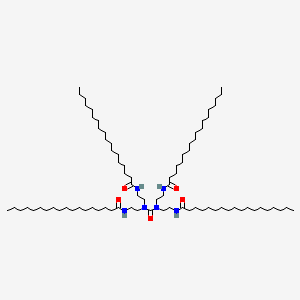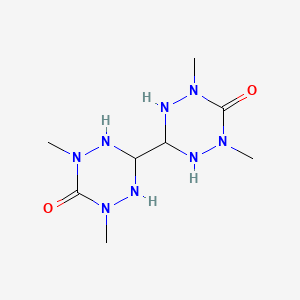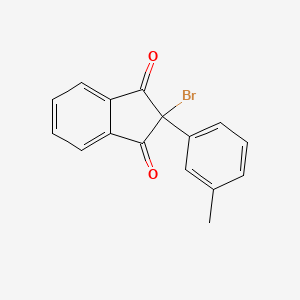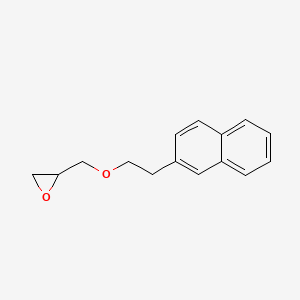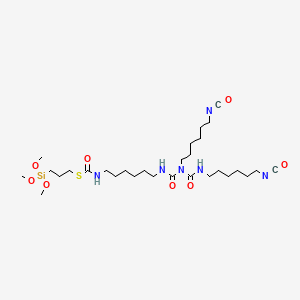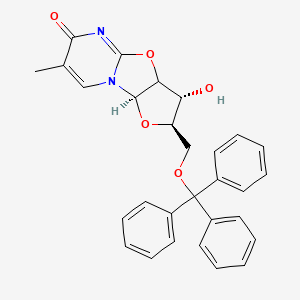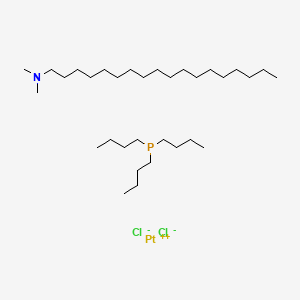
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is a complex organometallic compound. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a platinum center coordinated with dichloro, N,N-dimethyl-1-octadecanamine, and tributylphosphine ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- typically involves the reaction of platinum(II) chloride with N,N-dimethyl-1-octadecanamine and tributylphosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to obtain a product suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the dichloro or tributylphosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, phosphines, and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions may produce platinum compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triphenylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triethylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(trimethylphosphine)
Uniqueness
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of the tributylphosphine ligand, in particular, influences the compound’s solubility, stability, and catalytic activity, distinguishing it from other similar platinum complexes.
This detailed article provides a comprehensive overview of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
68928-30-3 |
|---|---|
Fórmula molecular |
C32H70Cl2NPPt |
Peso molecular |
765.9 g/mol |
Nombre IUPAC |
N,N-dimethyloctadecan-1-amine;platinum(2+);tributylphosphane;dichloride |
InChI |
InChI=1S/C20H43N.C12H27P.2ClH.Pt/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h4-20H2,1-3H3;4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
RJFPNKVBCJBIRY-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


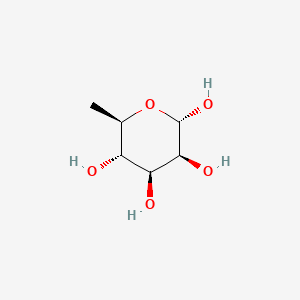
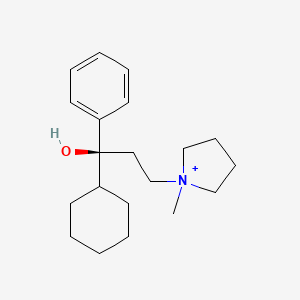
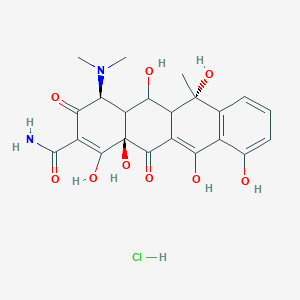
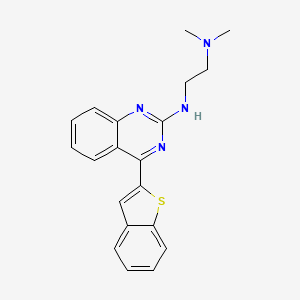
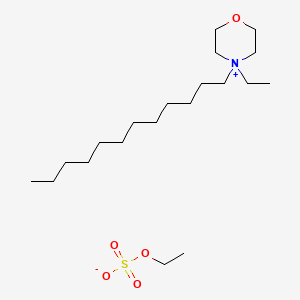


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
